molecular formula C11H22N2O2S B13610955 tert-Butyl 2-((methylthio)methyl)piperazine-1-carboxylate

tert-Butyl 2-((methylthio)methyl)piperazine-1-carboxylate

Cat. No.: B13610955
M. Wt: 246.37 g/mol
InChI Key: BEGJZVAGMGQWQU-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methylthiomethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine

In medicine, tert-butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate is explored for its potential therapeutic applications. Piperazine derivatives are known for their activity against various diseases, including parasitic infections and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-[(methylsulfanyl)methyl]piperazine-1-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

tert-butyl 2-(methylsulfanylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-5-12-7-9(13)8-16-4/h9,12H,5-8H2,1-4H3

InChI Key

BEGJZVAGMGQWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CSC

Origin of Product

United States

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